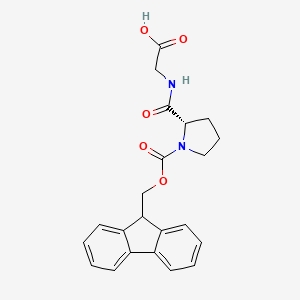

Fmoc-Pro-Gly-OH

Description

Foundational Role of Fmoc-Protected Dipeptides in Peptide Synthesis

Significance as Building Blocks for Oligopeptide and Polypeptide Construction

Fmoc-dipeptides, including Fmoc-Pro-Gly-OH, serve as fundamental building blocks in the stepwise construction of oligopeptides and polypeptides. In methods like Solid-Phase Peptide Synthesis (SPPS), the peptide is assembled sequentially by adding one amino acid at a time to a growing chain anchored to a solid support. nbinno.com Using pre-formed dipeptide units can accelerate this process and overcome specific challenges associated with certain amino acid sequences. For instance, the incorporation of a Pro-Gly sequence can be crucial for inducing specific secondary structures, such as β-turns, which are important for the biological activity of many peptides. The use of a dipeptide unit ensures the clean introduction of this conformationally significant motif. Furthermore, in the synthesis of repetitive sequences, such as those found in collagen, using tripeptide building blocks like Fmoc-Pro-Pro-Gly-OH can significantly improve the quality and yield of the final product by minimizing side reactions. nih.govgoogle.com

Advantages of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Nα-Amino Group Protection

The Fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, largely due to the mild conditions required for its removal. nih.gov This Nα-amino protecting group is stable under acidic conditions but is readily cleaved by a weak base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). advancedchemtech.com This base-lability offers several key advantages over the older tert-butyloxycarbonyl (Boc) strategy, which requires harsh acidic conditions for deprotection. nih.gov

The principal benefits of the Fmoc group include:

Mild Deprotection Conditions: The use of a weak base for deprotection preserves acid-sensitive functionalities within the peptide sequence and on the solid support resin. advancedchemtech.com This is particularly advantageous for synthesizing modified peptides, such as those containing phosphorylation or glycosylation, which would be unstable under the harsh acid treatments of Boc chemistry. nih.gov

Orthogonality: The Fmoc group's base-lability is orthogonal to the acid-labile protecting groups typically used for amino acid side chains (e.g., t-butyl, trityl). advancedchemtech.comunits.it This orthogonality ensures that only the Nα-amino group is deprotected at each step, preventing unintended side-chain modifications during the synthesis cycle. advancedchemtech.comunits.it

Easy Reaction Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which readily forms an adduct with piperidine. This adduct has a strong UV absorbance, allowing for real-time spectrophotometric monitoring of the deprotection step to ensure the reaction goes to completion. nih.gov

| Advantage | Description | Significance in Peptide Synthesis |

|---|---|---|

| Mild Deprotection | Removed by weak bases (e.g., 20% piperidine in DMF), avoiding harsh acids. advancedchemtech.com | Preserves acid-sensitive side-chain protecting groups and linkers; compatible with modified peptides (e.g., phosphorylated, glycosylated). nih.gov |

| Orthogonality | Deprotection condition (base) is distinct from side-chain deprotection (acid). advancedchemtech.comunits.it | Allows for selective deprotection of the N-terminus without affecting side chains, ensuring high fidelity of the final peptide. |

| UV Monitoring | Cleavage by-product (dibenzofulvene-piperidine adduct) is strongly UV-absorbent. nih.gov | Enables real-time, quantitative monitoring of deprotection steps, facilitating automation and ensuring complete reactions. |

| Cost-Effectiveness | Large-scale production for therapeutic peptides has made Fmoc-amino acids widely available and less expensive. nih.gov | Reduces the overall cost of peptide synthesis, making it more accessible for research and pharmaceutical development. |

Strategic Positioning in Contemporary Peptide Synthesis Paradigms

This compound and similar dipeptides are not just convenient reagents but are strategically employed in advanced synthesis methodologies to enhance efficiency and overcome complex synthetic challenges.

Centrality in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc chemistry is the dominant strategy in modern Solid-Phase Peptide Synthesis (SPPS). nih.govresearchgate.net The SPPS cycle involves anchoring the first Fmoc-protected amino acid to a solid resin, followed by a repeating cycle of Nα-Fmoc deprotection and coupling of the next Fmoc-amino acid until the desired sequence is assembled. nbinno.com The use of Fmoc-dipeptides like this compound within this framework can be particularly strategic. For sequences prone to aggregation or difficult couplings, introducing a dipeptide in a single step can improve yields and purity. The proline residue in this compound is known to disrupt the formation of secondary structures that can lead to aggregation of the growing peptide chain on the resin, thereby improving synthetic outcomes. chempep.com

Contribution to Convergent Synthesis Strategies and Fragment Condensation

This compound is particularly well-suited for creating fragments for this purpose. Peptide fragments are often designed with a C-terminal glycine (B1666218) to minimize the risk of racemization (loss of stereochemical integrity) during the fragment coupling step. nbinno.comadvancedchemtech.com Therefore, synthesizing a fragment that ends with the Pro-Gly sequence using this compound is a common and effective strategy. This approach has been successfully used in the synthesis of collagen mimetic peptides, where protected tripeptide fragments such as Fmoc-Pro-Pro-Gly-OH are synthesized and then coupled together to form the final, long, repetitive sequence. nih.govbiosynth.com This method avoids the issues encountered during stepwise synthesis of such sequences, leading to a purer final product in higher yield. google.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c25-20(26)12-23-21(27)19-10-5-11-24(19)22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,27)(H,25,26)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINDOSYVRZADBY-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901220880 | |

| Record name | 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-prolylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250695-65-9 | |

| Record name | 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-prolylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250695-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-prolylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]formamido}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Employing Fmoc Pro Gly Oh

Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS has become the dominant methodology for the chemical synthesis of peptides due to its efficiency, the ease of purification, and its amenability to automation. luxembourg-bio.compeptide.comspringernature.com The core principle involves the stepwise addition of amino acid residues to a growing peptide chain that is covalently attached to an insoluble solid support or resin. peptide.compeptide.com This approach allows for the use of excess reagents to drive reactions to completion, with purification at each step simply involving washing the resin to remove soluble byproducts and unreacted reagents. luxembourg-bio.compeptide.com

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme in SPPS. du.ac.in It utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid and acid-labile groups (like tert-butyl) for the permanent protection of reactive amino acid side chains. du.ac.in The final peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA). peptide.comsigmaaldrich.com

The incorporation of Fmoc-Pro-Gly-OH into a peptide sequence follows the standard SPPS cycle:

Resin Preparation : The synthesis begins with a solid support, often a polystyrene-based resin functionalized with a suitable linker (e.g., Wang or Rink Amide resin), to which the first amino acid is attached. uci.edu

Deprotection : The Nα-Fmoc protecting group of the resin-bound amino acid is removed to expose a free amine for the subsequent coupling reaction. peptide.compeptide.com

Coupling (Activation & Amide Bond Formation) : The carboxylic acid of the incoming this compound is activated in situ. This activated dipeptide is then added to the resin, where it reacts with the free amine of the resin-bound peptide, forming a new amide bond.

Washing : The resin is thoroughly washed with solvents like dimethylformamide (DMF) and dichloromethane (DCM) to remove excess reagents and byproducts. du.ac.inuci.edu

This cycle of deprotection, coupling, and washing is repeated until the desired peptide sequence is fully assembled. Using the this compound dipeptide unit completes two residues in a single coupling cycle.

The removal of the Nα-Fmoc group is a critical step in the SPPS cycle. The fluorenyl ring system makes the proton on the β-carbon of the Fmoc group acidic, allowing for its removal by a weak base. springernature.comresearchgate.net This initiates a β-elimination reaction, releasing the free amine on the peptide and a highly reactive dibenzofulvene (DBF) intermediate. springernature.comresearchgate.net

The most common reagent for Fmoc deprotection is a solution of piperidine (B6355638) in a polar aprotic solvent, typically DMF. du.ac.inspringernature.comresearchgate.net Piperidine acts as the base to initiate the elimination and also serves as a scavenger, reacting with the liberated DBF to form a stable adduct that can be washed away. springernature.comresearchgate.net Incomplete removal of the Fmoc group can lead to deletion sequences in the final peptide product. Conversely, prolonged exposure to basic conditions can sometimes lead to side reactions like aspartimide formation if sensitive residues are present. peptide.com While piperidine is standard, other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, especially for difficult sequences where Fmoc removal is slow, though care must be taken as DBU can catalyze side reactions. peptide.com

| Reagent | Solvent | Typical Concentration (% v/v) | Typical Reaction Time (min) | Reference |

|---|---|---|---|---|

| Piperidine | DMF | 20-30% | 5-20 | du.ac.inuci.eduspringernature.com |

| Piperidine | NMP | 20-23% | 10-18 | springernature.comresearchgate.net |

| DBU/Piperidine | DMF | 2% DBU / 2% Piperidine | 5-15 | peptide.com |

For an amide bond to form between the C-terminus of the incoming this compound and the N-terminus of the resin-bound peptide, the carboxyl group must be converted into a more reactive species. This process, known as activation, transforms the carboxylate's hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the free amine. A wide array of coupling reagents has been developed to achieve this activation efficiently and with minimal side reactions, most notably racemization. peptidescientific.compeptide.com

Carbodiimides are classic dehydrating agents used for forming amide bonds. peptide.com They react with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate can then react directly with the N-terminal amine of the peptide-resin to form the desired amide bond and a urea byproduct. peptide.com

N,N'-Dicyclohexylcarbodiimide (DCC) : One of the earliest carbodiimides used. Its byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents, making it unsuitable for SPPS as it precipitates on the resin. peptide.com

N,N'-Diisopropylcarbodiimide (DIC) : A widely used alternative to DCC for SPPS. peptide.com The byproduct, diisopropylurea (DIU), is soluble in DMF and can be easily washed away from the resin. peptide.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) : A water-soluble carbodiimide, making it particularly useful for solution-phase synthesis or conjugating peptides to biomolecules in aqueous media. peptidescientific.compeptide.com

A significant drawback of using carbodiimides alone is the risk of racemization of the activated amino acid. To suppress this, additives such as 1-hydroxybenzotriazole (HOBt) or its derivatives are almost always included. peptide.combachem.com The O-acylisourea intermediate reacts rapidly with HOBt to form an OBt-active ester, which is less reactive but much more resistant to racemization. peptide.com

| Abbreviation | Full Name | Key Feature | Primary Use |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble urea byproduct | Solution-phase synthesis |

| DIC | N,N'-Diisopropylcarbodiimide | Soluble urea byproduct | Solid-phase peptide synthesis |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble reagent and byproduct | Aqueous couplings, bioconjugation |

To improve coupling efficiency and further reduce side reactions, a second generation of coupling reagents based on phosphonium and aminium (uronium) salts was developed. sigmaaldrich.com These reagents incorporate the HOBt or a related moiety into their structure, allowing for efficient in situ formation of active esters in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). peptidescientific.comsigmaaldrich.com

Phosphonium Salts :

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) : One of the first highly effective phosphonium reagents, but its use has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). peptide.combachem.com

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) : A widely used successor to BOP that avoids the formation of HMPA. It is highly effective and generates OBt active esters. peptidescientific.com

Aminium (Uronium) Salts :

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) : These are among the most common coupling reagents used in Fmoc-SPPS. They are efficient, fast, and relatively inexpensive.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : This reagent is based on the more reactive additive 1-hydroxy-7-azabenzotriazole (HOAt). The OAt active esters formed are more reactive than OBt esters, making HATU particularly effective for sterically hindered couplings. sigmaaldrich.com

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : A modern uronium salt based on OxymaPure. It is highly reactive, resistant to racemization, and its byproducts are water-soluble, facilitating purification. sigmaaldrich.comacs.org

| Abbreviation | Reagent Type | Active Ester Formed | Key Features |

|---|---|---|---|

| PyBOP | Phosphonium | OBt | High efficiency, no carcinogenic byproduct. peptidescientific.com |

| HBTU/TBTU | Aminium/Uronium | OBt | Commonly used, efficient, and cost-effective. peptidescientific.com |

| HATU | Aminium/Uronium | OAt | Highly reactive, excellent for difficult couplings. uci.edusigmaaldrich.com |

| COMU | Aminium/Uronium | Oxyma | Very high reactivity, low racemization, water-soluble byproducts. sigmaaldrich.comacs.org |

The mixed anhydride method is another established technique for activating carboxylic acids. In this approach, the carboxyl group of this compound reacts with a chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary base like N-methylmorpholine (NMM). researchgate.net This reaction forms a reactive mixed anhydride intermediate. Subsequent addition of the N-terminal amine of the peptide-resin leads to aminolysis, forming the desired peptide bond. researchgate.net

While effective, this method requires careful temperature control (typically performed at low temperatures, e.g., -15 °C) to minimize side reactions, such as the formation of urethane byproducts resulting from the amine attacking the "wrong" carbonyl group of the anhydride. researchgate.netresearchgate.net 9-Fluorenylmethyl chloroformate (Fmoc-Cl) itself, primarily used as a protecting group reagent, has also been demonstrated to act as a coupling agent for peptide synthesis under specific conditions. researchgate.netadvancedchemtech.com

Carboxylic Acid Activation Methods for Amide Bond Formation

Segment Condensation Strategies Utilizing this compound Derived Fragments

Segment condensation is a powerful strategy for the synthesis of large peptides and proteins. acs.org It involves the coupling of pre-synthesized, protected peptide fragments rather than single amino acids. Using a fragment derived from this compound can streamline the synthesis process, especially for sequences containing the Pro-Gly motif.

In this approach, a protected peptide fragment, such as one terminating with the Pro-Gly sequence, is synthesized and then coupled to an amino-functionalized solid support or to the N-terminus of a peptide chain already assembled on the resin. nih.gov The key challenge is to achieve efficient coupling without racemization of the C-terminal amino acid of the fragment. The use of isonitrile-mediated thioacid amidation has been shown to be an effective method for coupling peptide fragments on a solid support with high efficiency. nih.gov Protected peptide fragments are valuable building blocks for assembling larger peptide sequences through these condensation approaches. acs.org

The choice of resin and its associated linker is critical for a successful solid-phase synthesis. biosynth.comnih.gov The linker connects the peptide to the insoluble polymer support and its chemistry dictates the conditions required for final cleavage of the peptide from the resin. biosynth.com

Polystyrene: This is the most common solid support, typically cross-linked with 1-2% divinylbenzene (DVB). peptide.comsigmaaldrich.com It is cost-effective and mechanically stable. rsc.org The properties of polystyrene resins can be modified by grafting them with polyethylene glycol (PEG), which creates a more polar environment and improves solvation, aiding in the synthesis of longer or difficult peptides. peptide.com

Rink Amide ChemMatrix: This resin is based on a 100% polyethylene glycol (PEG) matrix, which offers high swelling capacity in a variety of solvents. It is particularly well-suited for the synthesis of peptide amides. The Rink Amide linker is cleaved under standard acidic conditions (e.g., with trifluoroacetic acid) to yield a C-terminal amide. uci.edu

2-Chlorotrityl Resin: This is a highly acid-labile resin used for the synthesis of peptide acids and protected peptide fragments. peptide.comnih.gov Peptides can be cleaved from this resin under very mild acidic conditions, such as with a mixture of acetic acid/trifluoroethanol/dichloromethane, which leaves acid-sensitive side-chain protecting groups (like Boc and tBu) intact. ksyun.com This makes it an ideal choice for preparing protected fragments for use in segment condensation strategies. peptide.com Furthermore, the steric bulk of the trityl linker helps to suppress side reactions like diketopiperazine formation, which can be an issue with C-terminal proline residues. peptide.comoup.com

Table 2: Comparison of Common Resins for Solid-Phase Peptide Synthesis

| Resin Type | Core Matrix | Linker Type | Cleavage Condition | Primary Product | Key Features | References |

|---|---|---|---|---|---|---|

| Polystyrene (Wang) | Polystyrene-DVB | 4-Alkoxybenzyl alcohol | Strong acid (e.g., ≥90% TFA) | C-terminal acid | Widely used; cost-effective. | peptide.comcem.com |

| Rink Amide ChemMatrix | Polyethylene glycol (PEG) | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy | Acid-labile (TFA) | C-terminal amide | High swelling; good for peptide amides. | uci.edu |

| 2-Chlorotrityl Resin | Polystyrene-DVB | 2-Chlorotrityl chloride | Very mild acid (e.g., AcOH/TFE/DCM) | C-terminal acid or protected fragments | Suppresses diketopiperazine formation; ideal for fragment synthesis. | uci.edupeptide.comksyun.com |

Solution-Phase Peptide Synthesis Methodologies

While SPPS is dominant, solution-phase synthesis remains a valuable technique, particularly for large-scale production and for peptides that are difficult to synthesize on a solid support. libretexts.org

The synthesis of this compound and similar protected di- or tripeptides in solution phase requires careful protection of the N-terminus of the first amino acid (Proline) and the C-terminus of the second amino acid (Glycine) to ensure the correct peptide bond is formed. libretexts.orgyoutube.com The N-terminus is typically protected with the Fmoc group, while the C-terminus of the second amino acid might be protected as a methyl or benzyl ester. libretexts.org

The coupling of the two protected amino acids is achieved using a condensing agent. Titanium tetrachloride (TiCl₄) has been shown to be an effective coupling agent in a pyridine-buffered medium, compatible with various protecting groups including Fmoc, Z, and Boc. mdpi.com Microwave irradiation can be used to significantly shorten reaction times. mdpi.com Following the coupling reaction, the C-terminal protecting group is selectively removed to yield the free carboxylic acid of the dipeptide, this compound, while the N-terminal Fmoc group remains for subsequent peptide chain elongation. libretexts.org

Purification is a critical step in solution-phase synthesis. Traditional purification by chromatography can be time-consuming, expensive, and difficult to scale up. nih.gov Consequently, chromatography-free methods are highly desirable.

One strategy is the Group-Assisted Purification (GAP) method, where a purification auxiliary group is attached to the peptide. nih.govrsc.org This makes the desired product highly soluble in specific solvents while impurities remain insoluble, or vice-versa, allowing for purification by simple washing, extraction, or precipitation. nih.gov The auxiliary can be recovered and reused, making the process more sustainable. rsc.org Other non-chromatographic methods include precipitation, crystallization, and liquid-liquid extraction, which rely on the differing physicochemical properties of the target peptide and the impurities. nih.govresearchgate.net For elastin-like polypeptides, a method called inverse transition cycling, which uses temperature or salt concentration to induce phase transitions for purification, has been developed. jove.com Another approach, termed reactive capping purification (RCP), involves tagging truncated sequences during synthesis, allowing for their selective removal from the final product mixture via a resin-bound scavenger. nih.gov

Advanced Strategies and Innovations in Peptide Synthesis Utilizing Fmoc Pro Gly Oh

Design and Implementation of Modified Building Blocks

Modifying standard amino acid building blocks is a cornerstone of advanced peptide synthesis, allowing for the circumvention of common issues like aggregation and low coupling efficiency. Fmoc-Pro-Gly-OH, and related derivatives, play a pivotal role in this domain.

Application of Pseudoproline Dipeptides to Overcome Aggregation

Peptide aggregation, often driven by the formation of β-sheet structures, is a major impediment in Fmoc-SPPS, leading to reduced coupling efficiency, incomplete reactions, and ultimately, lower yields and purities nih.govchempep.comwikipedia.org. Pseudoproline dipeptides, such as those incorporating a proline-like oxazolidine (B1195125) or thiazolidine (B150603) ring, are designed to mitigate these issues. These cyclic structures mimic the conformational properties of proline, introducing a "kink" in the growing peptide chain chempep.comwikipedia.org. This structural disruption favors cis-amide bond formation over trans, thereby hindering interchain hydrogen bonding and preventing the formation of β-sheet aggregates chempep.comwikipedia.org.

The incorporation of pseudoproline dipeptides, including those that can be derived from proline and glycine (B1666218) sequences, into a peptide chain can significantly improve its solubility in common SPPS solvents like DMF and NMP chempep.com. This enhanced solvation improves the accessibility of reactive sites, leading to more efficient acylation and deprotection kinetics chempep.commerckmillipore.com. Research has shown that pseudoproline dipeptides can lead to substantial increases in product yield, with some instances reporting up to tenfold improvements in highly aggregated sequences merckmillipore.com. While pseudoprolines are typically derived from serine, threonine, or cysteine, their fundamental principle of introducing a conformational kink is applicable to strategies involving proline and glycine, which are known to promote β-sheet packing nih.gov. The precise positioning of pseudoproline dipeptides within a sequence, often spaced about 5-6 residues apart or adjacent to proline residues, is empirically determined for optimal results merckmillipore.com.

Integration of Dmb/Hmb Glycine Derivatives for Difficult Sequences

Beyond pseudoproline dipeptides, other modified amino acid derivatives, such as those incorporating dimethoxybenzyl (Dmb) or hydroxy-methoxybenzyl (Hmb) groups on glycine, have proven invaluable for tackling "difficult sequences" sigmaaldrich.comnih.govpeptide.comsigmaaldrich.com. These N-alkylated glycine derivatives serve a similar purpose to pseudoprolines by disrupting secondary structure formation and preventing aggregation sigmaaldrich.compeptide.com.

The Fmoc-(Dmb)Gly-OH derivative, for instance, is particularly effective for improving the synthesis of peptides containing the Gly-Gly motif, which is prone to aggregation and difficult separation of by-products sigmaaldrich.comsigmaaldrich.com. The Dmb group introduces steric bulk, similar to the effect of pseudoprolines, thereby enhancing synthetic efficiency, preventing aggregation, and improving acylation and deprotection kinetics sigmaaldrich.comsigmaaldrich.com. These derivatives are also crucial for preventing aspartimide formation, a common side reaction in sequences containing Asp-Gly motifs nih.goviris-biotech.de. For example, Fmoc-Asp(OtBu)-(Dmb)Gly-OH is recommended to completely prevent aspartimide formation in such sequences nih.goviris-biotech.de. While Dmb-Gly derivatives can sometimes present challenges with the acylation of the sterically hindered secondary amine, using them as dipeptide building blocks (e.g., Fmoc-Xaa-(Dmb)Gly-OH) alleviates this issue and has shown improved reaction rates, higher yields, and fewer impurities peptide.comresearchgate.net. Similarly, Hmb derivatives, such as Fmoc-(Hmb)Gly-OH, disrupt peptide backbone hydrogen bonding responsible for aggregation and are used for difficult sequences like amyloid-β peptides peptide.comdu.ac.inluxembourg-bio.com.

Automation and High-Throughput Synthesis Methodologies

The integration of advanced building blocks like this compound into automated peptide synthesizers and high-throughput methodologies has revolutionized peptide production. Automation allows for precise control over reaction cycles, reagent delivery, and washing steps, ensuring reproducibility and efficiency, especially for complex sequences nih.govdu.ac.in.

Automated SPPS platforms are designed to handle the repetitive cycles of coupling and deprotection required for peptide chain elongation. The use of modified building blocks in these automated systems is critical for synthesizing peptides that would otherwise fail due to aggregation or low coupling efficiency nih.gov. For instance, the incorporation of pseudoproline dipeptides or Dmb/Hmb-glycine derivatives can be seamlessly integrated into automated protocols, ensuring that the benefits of these modifications are realized on a larger scale and with greater throughput chempep.commerckmillipore.comsigmaaldrich.compeptide.com. While automated synthesis has significantly advanced peptide production, challenges remain with very long or extremely difficult sequences, often requiring further optimization of coupling strategies and building block selection nih.gov. The ability to rapidly screen and optimize synthetic parameters using automated platforms, coupled with the strategic use of these advanced building blocks, enables the efficient production of diverse peptide libraries and complex therapeutic peptides.

Development of Green Chemistry Approaches in Fmoc-SPPS

The principles of green chemistry are increasingly being applied to SPPS to minimize environmental impact, reduce hazardous waste, and improve sustainability nih.govpeptide.comlu.seacs.orgresearchgate.net. Traditional SPPS relies heavily on solvents like DMF and NMP, which have environmental and health concerns nih.govlu.se.

Efforts in green chemistry for Fmoc-SPPS focus on several key areas:

Solvent Reduction and Replacement: Research is ongoing to replace hazardous solvents with more benign alternatives, such as dipropyleneglycol dimethylether (DMM) nih.gov or exploring solvent mixtures that allow for efficient coupling and Fmoc-removal acs.orgresearchgate.net. Strategies like "in situ" Fmoc removal, where deprotection occurs immediately after coupling without intermediate washing steps, can significantly reduce solvent consumption by up to 75% peptide.com.

Atom Economy: While the Fmoc/tBu strategy inherently has lower atom economy due to protecting groups, optimizing reagent excesses and exploring alternative protecting group chemistries are areas of active research peptide.com.

Process Intensification: Combining reaction steps, such as coupling and Fmoc removal, and utilizing microwave-assisted synthesis can reduce reaction times and energy consumption peptide.com.

The strategic use of modified building blocks, including pseudoprolines and Dmb/Hmb derivatives, can also contribute to greener synthesis by improving yields and purity, thereby reducing the need for extensive purification steps that often consume large volumes of solvents chempep.commerckmillipore.com. The development of novel, more efficient coupling reagents and reaction conditions that require lower excesses of reagents further supports the greening of SPPS.

Applications of Fmoc Pro Gly Oh in Academic Research

Research in Peptide Therapeutics and Drug Discovery

The Pro-Gly motif is a common feature in many biologically active peptides, and consequently, Fmoc-Pro-Gly-OH is frequently employed in the development of new therapeutic agents and drug discovery platforms.

This compound is a key component in the synthesis of bioactive peptides and their analogs, which are designed to mimic or inhibit the function of natural peptides. The Pro-Gly sequence can introduce specific conformational constraints, influencing the peptide's secondary structure, such as turns and helices, which are often critical for biological activity. smolecule.com Researchers utilize this dipeptide to create synthetic peptides with enhanced stability, bioavailability, and efficacy for therapeutic applications. chemimpex.comvwr.com The Fmoc protecting group facilitates its incorporation into peptide sequences using standard SPPS protocols, enabling the precise construction of complex molecules. nih.gov For instance, the synthesis of collagen-mimetic peptides often involves the use of Fmoc-protected tripeptide units like Fmoc-Pro-Pro-Gly-OH, which can be assembled in a convergent strategy. nih.gov

The development of peptide-based drugs is a significant area where this compound and related dipeptides are instrumental. chemimpex.comsmolecule.com These building blocks are used to synthesize potential drug candidates that can target a wide range of diseases, including cancer, diabetes, and autoimmune disorders. adventchembio.com The stability and defined conformation imparted by the Pro-Gly unit are advantageous in designing peptides that can effectively interact with biological targets such as receptors and enzymes. smolecule.comvwr.com For example, Fmoc-Pro-Gly-Gly-OH is a synthetic peptide used in the manufacturing of the anticoagulant drug Bivalirudin. biosynth.com The versatility of Fmoc chemistry allows for the creation of diverse peptide structures, including linear, cyclic, and other complex conformations, to optimize their therapeutic properties. adventchembio.comchemimpex.com

Table 1: Examples of Fmoc-Dipeptides in the Synthesis of Therapeutic Peptides

| Fmoc-Dipeptide Derivative | Therapeutic Application Area | Key Research Finding | Reference(s) |

| This compound | General Peptide Therapeutics | Serves as a building block for peptides with specific functionalities, targeting various biological processes for drug discovery. | smolecule.com |

| Fmoc-Gly-Pro-OH | Peptide-Based Drugs | Provides a stable backbone for creating bioactive molecules with enhanced stability and solubility for therapeutic use. | chemimpex.comvwr.com |

| Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH | Modified Peptides | Used to synthesize modified peptides with improved pharmacological properties, such as stability and selectivity, for targeted therapies. | adventchembio.com |

| Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH | Novel Therapeutic Agents | Facilitates the formation of disulfide bonds, essential for the stability and activity of complex therapeutic peptides, including those for cancer research. | chemimpex.com |

| Fmoc-Pro-Gly-Gly-OH | Anticoagulants | Utilized in the synthesis of Bivalirudin, a direct thrombin inhibitor. | biosynth.com |

This compound is a valuable component in the construction of peptide libraries for high-throughput screening (HTS), a powerful method for discovering new bioactive molecules. adventchembio.com These libraries can contain thousands to millions of unique peptide sequences that are screened for their ability to bind to a specific target or elicit a biological response. researchgate.netmdpi.com The "split-and-mix" synthesis method, often used for creating one-bead-one-compound libraries, relies on Fmoc-SPPS chemistry where building blocks like this compound can be incorporated. mdpi.com The screening of these libraries against biological targets, such as proteins, can identify lead compounds for drug development. nih.govacs.org

Peptides containing the Pro-Gly sequence are often used as substrates to study the activity and specificity of various enzymes, particularly proteases. smolecule.com The dipeptide this compound can be incorporated into longer peptide sequences designed to be recognized and cleaved by specific enzymes. For example, studies on the antiplasmin-cleaving enzyme (APCE) have shown that it absolutely requires Proline at the P1 position and Glycine (B1666218) at the P2 position for substrate cleavage. nih.gov By synthesizing various peptide substrates, researchers can investigate enzyme kinetics, map substrate specificity, and design potent and selective enzyme inhibitors. adventchembio.comnih.gov

Table 2: Use of Pro-Gly Containing Peptides in Enzyme Studies

| Enzyme | Peptide Substrate/Inhibitor | Research Focus | Key Finding | Reference(s) |

| Antiplasmin-Cleaving Enzyme (APCE) | Peptide library with varying amino acids | Substrate specificity | APCE absolutely requires Pro at P1 and Gly at P2 for cleavage. | nih.gov |

| O-GlcNAc Transferase (OGT) | Dynamic peptide microarray | Identification of novel substrates | Peptide microarrays allow for high-throughput screening of OGT substrates. | uu.nl |

| Various Enzymes | Peptides containing Pro-Gly sequence | General enzymatic activity and specificity | Pro-Gly containing peptides serve as substrates to study enzyme activity. | smolecule.com |

Contributions to Structural Biology and Protein Science

The distinct conformational properties of the Pro-Gly motif make this compound a valuable tool in structural biology and protein science, aiding in the study of protein architecture and dynamics.

The Pro-Gly sequence can act as a "hinge" or a "turn-inducer" in a peptide chain, influencing its folding into a specific three-dimensional structure. smolecule.com The incorporation of this dipeptide into synthetic peptides allows researchers to study the mechanisms of protein folding and the stability of different protein conformations. chemimpex.comvwr.com The isomerization of the peptide bond preceding a proline residue can be a rate-limiting step in protein folding, and studying peptides containing 4-fluoroprolines (a modified version of proline) can provide insights into these kinetics. raineslab.com

Furthermore, peptides containing the Pro-Gly motif are used to investigate protein-protein interactions (PPIs), which are fundamental to most cellular processes. smolecule.comnih.gov These synthetic peptides can mimic binding motifs of natural proteins, allowing for the study of specific interactions. smolecule.com The formation of permanent protein complexes can be seen as a continuation of protein folding, and understanding the interfaces of these interactions is crucial. h-its.org Studies have shown that dipeptides of proline and glycine can modulate protein-protein interactions in solution. nih.gov

Mimicry of Protein Active Sites for Functional Studies

The precise arrangement of amino acids in a protein's active site is crucial for its function. Researchers utilize synthetic peptides to mimic these sites to study protein-protein interactions and enzymatic activities. The Pro-Gly motif is significant in this context; proline's constrained structure introduces rigidity, while glycine provides flexibility. smolecule.com This combination is adept at probing the binding pockets of proteins. smolecule.com

This compound serves as a key starting material for synthesizing peptides that mimic natural sequences found within proteins. smolecule.com By incorporating this dipeptide into longer chains, researchers can design molecules that replicate the secondary structures, such as turns and helices, that are critical for biological recognition. smolecule.com These synthetic mimics are instrumental in functional studies, allowing for the investigation of interactions with specific biological receptors and enzymes, which can influence cellular processes like adhesion and migration. smolecule.com Understanding these interactions is fundamental to designing synthetic peptides that can replicate or modulate natural biological functions. smolecule.com

Role in Collagen Mimetic Peptides (CMPs) and Biomaterials Research

Collagen, the most abundant protein in mammals, is characterized by its unique triple helix structure, formed from polypeptide chains with a repeating Gly-X-Y amino acid sequence. researchgate.net In this sequence, the X and Y positions are frequently occupied by proline (Pro) and 4-hydroxyproline (B1632879) (Hyp), respectively. researchgate.net Synthetic collagen mimetic peptides (CMPs) are designed to replicate this structure and have become invaluable tools for studying collagen's properties and for developing new biomaterials. ethz.chraineslab.com

This compound and its analogs are fundamental building blocks in the synthesis of these CMPs. nih.gov The Pro-Gly sequence is a component of the repeating triplets found in collagen, and its incorporation into synthetic peptides is crucial for mimicking the natural structure. smolecule.com These CMPs are not only used to unravel the fundamentals of collagen structure and stability but are also exploited to engineer advanced biomaterials for tissue engineering and other biomedical applications. mdpi.comnih.gov

The synthesis of high-quality, defined-length CMPs is often accomplished using solid-phase peptide synthesis (SPPS). ethz.ch A highly effective approach within SPPS is "segment condensation," where short, protected peptide fragments are synthesized in solution and then coupled together on a solid support. nih.govnih.gov This convergent strategy can improve efficiency and yield compared to the stepwise addition of single amino acids. nih.gov

Fmoc-protected tripeptides, such as Fmoc-Pro-Hyp-Gly-OH or Fmoc-Pro-Pro-Gly-OH, are standard building blocks for this purpose. ethz.chnih.gov The use of this compound or similar tripeptides where glycine is the C-terminal residue is particularly advantageous. Because glycine is achiral, it cannot undergo epimerization (a change in stereochemistry) during the coupling reaction, which helps ensure the purity of the final CMP. ethz.ch Furthermore, using these tripeptide synthons can simplify the purification process compared to stepwise elongation, which can be plagued by side reactions. researchgate.net Researchers have developed chromatography-free methods for synthesizing these building blocks, further streamlining the production of CMPs. nih.govnih.gov

The stability of the collagen triple helix is highly dependent on its amino acid sequence. ethz.ch this compound is used to build CMPs that allow researchers to systematically investigate the factors governing this stability. Studies have shown that the residues at the X and Y positions in the Gly-X-Y repeat significantly influence the thermal stability (melting temperature, Tm) of the triple helix. researchgate.net

For instance, the hydroxylation of proline at the Y position to form hydroxyproline (B1673980) (Hyp) markedly increases the conformational stability of the triple helix. researchgate.net Conversely, research has demonstrated that the terminal residues of a CMP have a profound impact on stability. A C-terminal glycine residue has been shown to significantly destabilize the triple helix, whereas a proline residue at the N-terminus provides stabilization. ethz.ch By synthesizing a variety of CMPs using building blocks like this compound and its hydroxylated or fluorinated analogs, scientists can precisely probe these structure-stability relationships. researchgate.netwisc.edu

Table 1: Influence of Sequence Motifs on Collagen Triple Helix Stability

| Peptide Sequence Motif | Key Finding | Impact on Stability (Tm) | Reference(s) |

| (Pro-Hyp-Gly)n | Hydroxyproline in the Y-position is highly stabilizing compared to proline. | Increases Tm significantly. | researchgate.netwisc.edugoogle.com |

| (Pro-Pro-Gly)n | Forms a stable triple helix, but is less stable than the hydroxylated version. | Baseline stability for comparison. | wisc.edu |

| (Pro-Flp-Gly)n | 4(R)-fluoroproline (Flp) in the Y-position is more stabilizing than Hyp. | Greatly increases Tm. | wisc.edu |

| C-terminal Gly | A glycine residue at the C-terminus of the peptide chain is highly destabilizing. | Decreases Tm by ~7.5 °C. | ethz.ch |

| N-terminal Pro | A proline residue at the N-terminus of the peptide chain is stabilizing. | Increases Tm by ~8 °C. | ethz.ch |

The ability of CMPs to self-assemble into structures that mimic the natural extracellular matrix (ECM) makes them excellent candidates for tissue engineering applications. nih.gov Collagen and its derivatives are widely used to create hydrogels that provide structural support for cell growth and differentiation. nih.gov By using building blocks like this compound and its hydroxylated analog Fmoc-Pro-Hyp-Gly-OH, researchers can synthesize long-chain collagen-like peptides to form synthetic hydrogels. mdpi.com

These engineered materials offer advantages over natural biopolymers by providing precise control over structure and function. For example, researchers have developed a collagen-mimetic organic-inorganic hybrid hydrogel for cartilage engineering. mdpi.com This was achieved by first synthesizing a protected tripeptide building block, Fmoc-Pro-Hyp(tBu)-Gly-OH, on a large scale, which was then used to construct longer collagen-like peptides. mdpi.com These peptides were subsequently used to form a hydrogel capable of encapsulating mesenchymal stromal cells, demonstrating the potential of this approach for creating modular and synthetic scaffolds for tissue repair. mdpi.com Other research has focused on creating photocleavable collagen-like peptides, which could allow for the temporal and spatial control of scaffold properties. nih.gov

Supramolecular hydrogels are formed through the non-covalent self-assembly of low-molecular-weight gelators (LMWGs). mdpi.com Fmoc-protected amino acids and short peptides are a prominent class of LMWGs, where the aromatic Fmoc group plays a crucial role in driving self-assembly through π-π stacking interactions. mdpi.comrsc.org

While this compound itself is a building block, related Fmoc-tripeptides have been shown to form highly ordered structures. In a notable study, the collagen-inspired tripeptide Fmoc-Gly-Pro-Hyp was co-assembled with the well-known hydrogelator Fmoc-Phe-Phe. nih.govacs.org This co-assembly resulted in the formation of a rigid hybrid hydrogel composed of twisted helical fibrils. nih.gov Spectroscopic analysis confirmed that the Fmoc-Gly-Pro-Hyp component induced a polyproline II helical conformation within the fibrils, mimicking the structure of a native single strand of collagen. nih.govacs.org This research illustrates how minimal collagen-inspired peptide units, derived from building blocks conceptually similar to this compound, can be used as functional motifs to introduce defined architectural features into novel soft materials. nih.gov The ability to create such structured hydrogels is of great interest for advanced biomaterials that can mimic the complex architecture of the ECM. nih.govacs.org

Table 2: Examples of Fmoc-Peptide Hydrogelators

| Hydrogelator | Assembly Structure | Key Feature/Application | Reference(s) |

| Fmoc-Phe-Phe-OH | Fibrous hydrogel | Well-studied building block for biocompatible hydrogels. | rsc.org |

| Fmoc-Phe-Gly-OH | Fibrous hydrogel | Forms hydrogels for potential biomaterial use. | rsc.org |

| Fmoc-Gly-Pro-Hyp | Crystalline, forms helical fibrils upon co-assembly | Induces polyproline II helical structure in hybrid hydrogels. | nih.govacs.org |

| Fmoc-Lys-Fmoc | Hydrogel | Used in co-assembly to create bionic hydrogels with improved properties. | mdpi.com |

| Fmoc-GFFG | Supramolecular hydrogel | Used to create host-guest hydrogels for drug delivery. | acs.org |

Applications in Bioconjugation and Surface Functionalization

Bioconjugation involves attaching molecules to peptides or surfaces to impart new functionalities. Peptides synthesized using this compound can be designed for such applications. For instance, CMPs are being explored for payload delivery, where they can bind to damaged collagen in host tissues. raineslab.com This strategy relies on the hybridization of the CMP with denatured collagen strands to form a stable triple helix, effectively targeting the conjugate to specific sites. raineslab.com

Furthermore, the surface functionalization of biomaterials with specific peptides is a key strategy in tissue engineering to enhance cell adhesion and guide tissue development. nih.gov Peptides can be covalently anchored to surfaces like glass or titanium to create "smart" biomaterials. nih.gov The synthesis of these peptides is readily achieved through Fmoc-based SPPS. nih.gov By incorporating building blocks like this compound, custom peptides can be created. These peptides can be further modified with functional groups, such as azides or alkynes, to allow for specific and efficient bioconjugation to surfaces or other molecules via "click chemistry". scispace.com This modular approach enables the creation of complex, functional materials and surfaces for a wide range of biomedical and research applications. researchgate.netacs.org

Covalent Attachment of Biomolecules to Various Substrates

The covalent attachment of biomolecules to solid supports is a fundamental technique in biotechnology, underpinning applications from affinity chromatography to cell culture and diagnostics. This compound can serve as a molecular linker to covalently bind larger biomolecules to functionalized substrates.

The process typically involves activating the C-terminal carboxylic acid group of this compound using standard coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU. smolecule.comnih.gov This activated dipeptide can then react with primary amines present on a substrate surface, forming a stable amide bond. After this immobilization, the N-terminal Fmoc protecting group is removed with a mild base, such as piperidine (B6355638), exposing a primary amine. mdpi.com This newly available amine serves as an attachment point for the covalent linkage of another biomolecule, such as a protein, antibody, or nucleic acid, again using appropriate coupling chemistry.

While specific, detailed research findings on the use of this compound for this exact purpose are not extensively documented, the principles of peptide chemistry support its utility in this role. The Pro-Gly sequence provides a defined spatial orientation and flexibility at the point of attachment, which can be crucial for maintaining the biological activity of the immobilized biomolecule.

Functionalization of Nanomaterials with Peptidic Moieties

This compound is a suitable building block for the step-by-step synthesis of peptides directly on the surface of nanomaterials that have been pre-functionalized with amino groups (e.g., using (3-aminopropyl)triethoxysilane, APTES). nih.govresearchgate.net Following the principles of SPPS, the dipeptide can be coupled to the nanoparticle surface, and the peptide chain can be extended by sequentially adding other Fmoc-protected amino acids. mdpi.com This approach allows for the precise construction of desired peptide sequences on the nanomaterial surface. The use of a dipeptide like this compound can be advantageous in creating a defined linker region between the nanoparticle and the functional part of the peptide. smolecule.com

A critical step in the functionalization of nanomaterials is the accurate quantification of reactive surface groups, such as primary amines. A well-established method utilizes the UV-Vis spectrophotometric properties of the Fmoc group to determine the loading of amino groups on a surface. nih.govresearchgate.net Although much of the detailed research has been performed with Fmoc-Gly-OH, the principle is directly applicable to this compound or any Fmoc-protected amino acid.

The method involves two key steps:

Derivatization: The amino-functionalized nanomaterial is reacted with an excess of this compound under standard coupling conditions. This ensures that all accessible surface amino groups are capped with the Fmoc-dipeptide.

Cleavage and Quantification: The Fmoc group is then cleaved from the surface using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). This reaction releases a dibenzofulvene-piperidine adduct, which has a strong and characteristic UV absorbance. nih.govresearchgate.net

The concentration of this adduct in the solution is measured using a UV-Vis spectrophotometer at its absorption maxima (typically ~290-301 nm). By applying the Beer-Lambert law and using the known molar extinction coefficient of the adduct, the number of Fmoc groups, and thus the number of initial surface amino groups, can be accurately calculated. nih.govresearchgate.net

Table 1: Spectrophotometric Data for Fmoc-Group Quantification Data based on the methodology developed with Fmoc-Gly-OH, applicable to this compound.

| Parameter | Value | Reference |

| Analyte | Dibenzofulvene-piperidine adduct | nih.govresearchgate.net |

| Solvent | 20% (v/v) piperidine in DMF | nih.govresearchgate.net |

| Absorption Maximum (λmax) 1 | ~289-290 nm | nih.gov |

| Absorption Maximum (λmax) 2 | ~301 nm | nih.govresearchgate.net |

| Molar Absorption Coefficient (ε) at ~289 nm | 5800 - 6089 M⁻¹cm⁻¹ | nih.gov |

| Molar Absorption Coefficient (ε) at 301 nm | 7800 - 8021 M⁻¹cm⁻¹ | nih.govresearchgate.net |

This method provides a simple and cost-effective way to quantify the functionalization density on nanomaterials, which is crucial for ensuring the reproducibility and quality of the final product. nih.gov

Development of Diagnostic Agents and Assays

Fmoc-protected peptides, including dipeptides like this compound, are fundamental in the synthesis of peptide-based tools for diagnostics. chemimpex.comadventchembio.com These synthetic peptides can be designed to act as specific binding agents, enzyme substrates, or probes in various assay formats.

The Pro-Gly motif is a common feature in protein turns and recognition loops, and incorporating it into synthetic peptides can help mimic the binding sites of natural proteins. smolecule.com By using this compound as a starting point, researchers can synthesize peptides that bind to specific disease biomarkers, such as proteins or antibodies. These peptides can then be labeled with reporter molecules (e.g., fluorescent dyes, biotin) to create probes for diagnostic assays like ELISA or biosensors. chemimpex.comresearchgate.net For example, a peptide synthesized with this compound could be used as a probe molecule on a microfluidic chip to detect specific biomolecules. researchgate.net

Furthermore, self-assembling peptides initiated with Fmoc-amino acids have been used to create nanostructures for colorimetric biosensors. mdpi.com While not specifically demonstrated for this compound, the principle involves the self-assembly of Fmoc-peptides in the presence of a target analyte, leading to a detectable signal. This highlights the potential for using building blocks like this compound in the creation of novel diagnostic platforms.

Structural and Conformational Studies of Peptides Incorporating Fmoc Pro Gly Oh

Conformational Influence of Proline and Glycine (B1666218) Residues on Peptide Architecture

The distinct properties of proline and glycine residues are central to their roles in protein structure. aip.org Proline, with its rigid cyclic side chain, and glycine, the most flexible amino acid, are frequently found in the turn and loop regions of proteins. aip.orgnih.gov

Proline is unique among the 20 proteinogenic amino acids because its side chain is a pyrrolidine (B122466) ring that includes the backbone amide nitrogen. nih.govwikipedia.org This cyclic structure imparts exceptional conformational rigidity. nih.govwikipedia.org The ring formation locks the backbone dihedral angle phi (φ) at approximately -65° to -75°, significantly restricting the rotational freedom around the N-Cα bond. wikipedia.orgpnas.org This constraint reduces the conformational entropy of the unfolded state compared to other amino acids, making proline a key residue in initiating protein folding and stabilizing specific turns and structures. researchgate.net While most amino acids strongly prefer a trans conformation for the peptide bond, the cyclic nature of proline reduces the energy difference between the cis and trans isomers of the Xaa-Pro peptide bond, allowing the cis conformation to be significantly populated (typically 5-10%). researchgate.net This ability to adopt either a cis or trans conformation further contributes to its role in creating sharp turns and defined structures within a peptide chain. nih.gov

In stark contrast to proline, glycine is the most conformationally flexible amino acid. russelllab.org Its side chain consists of only a single hydrogen atom, which results in minimal steric hindrance. russelllab.orgexpasy.org This lack of a bulky side chain allows for a much larger range of motion around the main chain torsion angles (φ and ψ), enabling it to adopt conformations that are sterically forbidden for all other amino acids. russelllab.orgexpasy.org This flexibility is crucial for the formation of tight turns and compact structures. russelllab.org In the context of the Pro-Gly motif, glycine's flexibility complements proline's rigidity. researchgate.net For instance, in collagen, the presence of glycine at every third position is essential; any other residue would be too bulky and would distort the tight packing of the triple helix. biologists.comnih.gov The high flexibility of glycine allows the polypeptide chain to make the sharp twists necessary to form the tightly coiled structure. colostate.edu

Table 1: Conformational Properties of Proline and Glycine

| Amino Acid | Key Structural Feature | Backbone Dihedral Angle (φ) | Conformational Impact | Common Structural Role |

|---|---|---|---|---|

| Proline | Cyclic pyrrolidine side chain linked to backbone nitrogen. nih.govwikipedia.org | Restricted (approx. -65° to -75°). wikipedia.orgpnas.org | Imparts rigidity, promotes turns. researchgate.netvaia.com | Turns, Polyproline helices. nih.gov |

| Glycine | Single hydrogen atom as side chain. russelllab.org | Highly flexible, wide range of allowed angles. expasy.org | Increases chain flexibility, allows tight packing. russelllab.orgcolostate.edu | Turns, close packing in helices. biologists.comnih.gov |

Formation and Stability of Helical Structures

The Pro-Gly sequence is instrumental in the formation of specific helical structures, most notably the Polyproline II helix, which is itself the fundamental building block of the collagen triple helix.

Peptides composed of repeating proline residues are known to adopt a left-handed helical structure known as a Polyproline II (PPII) helix. nih.govpnas.org This extended helix is characterized by backbone dihedral angles of approximately (φ, ψ) = (-75°, +145° to +150°) with all peptide bonds in the trans conformation. nih.govpnas.orgbiorxiv.org The PPII helix is a significant secondary structure element, found not only in proline-rich sequences but also in other unfolded proteins and peptides. nih.govmdpi.com Sequences rich in glycine also show a tendency to form PPII helices. nih.gov The structure is characterized as an extended, flexible helix with three residues per turn and a rise of about 3.1 Å per residue. biorxiv.orgplos.org Circular dichroism (CD) spectroscopy is a primary tool for characterizing PPII helices, which typically show a strong negative band around 205 nm and a weak positive peak near 228 nm. rsc.orgosti.gov

The collagen triple helix is the defining structural feature of the most abundant protein in animals. acs.org Its structure is a right-handed superhelix composed of three left-handed PPII helices. biologists.comwikipedia.org This unique architecture is dictated by a repeating Gly-Xaa-Yaa amino acid sequence, where Xaa is frequently proline and Yaa is often (2S,4R)-4-hydroxyproline (Hyp), a post-translationally modified form of proline. wikipedia.orgwisc.edu

The role of each residue in this triplet is highly specific. wikipedia.org

Glycine (Gly): Occupying every third position is sterically essential. Its minimal side chain is the only one that can fit into the crowded center of the triple helix, allowing the three chains to pack tightly together. biologists.comnih.gov

Proline (Pro) in the Xaa position: The rigid ring of proline helps to preorganize the polypeptide chain into the required PPII conformation, reducing the entropic cost of folding. researchgate.net

Hydroxyproline (B1673980) (Hyp) in the Yaa position: The hydroxyl group of Hyp is crucial for the thermal stability of the triple helix. wikipedia.orgnih.gov This stabilization is not primarily due to direct hydrogen bonding of the hydroxyl group, but rather through stereoelectronic effects that favor a specific ring pucker, which in turn preorganizes the chain for triple helix formation. acs.orgwisc.edu

The assembly process involves the three PPII chains winding around each other, stabilized by inter-chain hydrogen bonds where the NH group of each glycine residue acts as a donor to a carbonyl oxygen on an adjacent chain. wikipedia.org The Pro-Gly unit, therefore, acts as a conformational linchpin, providing the necessary rigidity (from Pro) and flexibility (from Gly) to direct the formation of the PPII helices and enable their subsequent assembly into the stable, rope-like structure of collagen. nih.gov

The stability of the collagen triple helix is intimately linked to the specific three-dimensional shape, or "puckering," of the proline and hydroxyproline rings. aip.orgaip.org The five-membered pyrrolidine ring is not planar and can adopt several conformations, primarily described as Cγ-endo (down) or Cγ-exo (up), based on the position of the Cγ atom relative to the average plane of the ring. aip.orgaip.org

In the context of the Gly-Xaa-Yaa triplet of collagen:

Proline in the Xaa position strongly prefers a Cγ-endo (down) pucker. aip.organnualreviews.org This conformation is sterically and electronically favorable for its position and helps to establish the correct main-chain torsion angles (φ, ψ) required for the PPII helix within the triple-helical structure. aip.organnualreviews.org

(2S,4R)-4-hydroxyproline (Hyp) in the Yaa position overwhelmingly adopts a Cγ-exo (up) pucker. wisc.eduaip.org This preference is dictated by a stereoelectronic gauche effect originating from the electron-withdrawing hydroxyl group. wisc.edu The Cγ-exo pucker preorganizes the peptide backbone into a conformation that is highly favorable for incorporation into the triple helix, thereby significantly enhancing its thermal stability compared to a proline residue at the same position. wisc.eduannualreviews.org

The specific puckering of the imino acid rings in the Xaa and Yaa positions is a critical factor for preorganizing the individual polypeptide chains and minimizing the entropic penalty of folding into the highly ordered triple helix. researchgate.net This interplay of ring pucker and backbone geometry is a key determinant of collagen's stability. aip.orgaip.org

Table 2: Preferred Puckering Conformations in Collagen

| Position in Triplet | Predominant Residue | Preferred Ring Pucker | Consequence for Stability |

|---|---|---|---|

| Xaa | Proline (Pro) | Cγ-endo (Down). aip.organnualreviews.org | Preorganizes the chain into a PPII conformation. researchgate.net |

| Yaa | Hydroxyproline (Hyp) | Cγ-exo (Up). wisc.eduaip.org | Markedly enhances triple helix stability via stereoelectronic effects. acs.orgwisc.edu |

Role in the Assembly and Stabilization of Collagen-Like Triple Helices

Investigation of Intermolecular Interactions and Self-Assembly Processes

The self-assembly of peptides incorporating the Fmoc-Pro-Gly-OH motif is a process governed by a delicate balance of non-covalent forces. The N-terminal fluorenylmethoxycarbonyl (Fmoc) group, a bulky aromatic moiety, provides a significant driving force for aggregation through hydrophobic and π-stacking interactions. nih.govacs.org Concurrently, the peptide backbone itself facilitates the formation of ordered structures through specific hydrogen bonding patterns. rsc.org This interplay between different interactions leads to the hierarchical assembly of individual peptide molecules into well-defined supramolecular structures, such as fibrils and hydrogels. nih.govrsc.org The proline residue introduces a characteristic kink or rigidity into the peptide backbone, while the flexible glycine residue allows for specific conformational arrangements crucial for packing. smolecule.com The combination of these features makes peptides containing this sequence valuable for studying the fundamental principles of biomolecular self-assembly.

Analysis of Hydrogen Bonding Networks in Peptide Assemblies

Hydrogen bonding is a primary directional force dictating the architecture of self-assembled peptide systems. In assemblies of Fmoc-protected peptides, a rich network of hydrogen bonds exists, involving both the peptide backbones and, in some cases, solvent molecules. rsc.org

Detailed structural studies, such as X-ray crystallography on the closely related compound Fmoc-Gly-Pro-Hyp, reveal highly specific and repeating hydrogen bond patterns. nih.gov A key interaction is the "head-to-tail" hydrogen bond, where the carboxylic acid group (-COOH) of one peptide molecule donates a hydrogen bond to the amide group (-NH) of the subsequent molecule. nih.gov This specific interaction links individual peptide units into long, one-dimensional helical strands. nih.gov

| Interaction Type | Donor Group | Acceptor Group | Structural Consequence | Source |

|---|---|---|---|---|

| Head-to-Tail | Carboxylic Acid (-COOH) | Amide N-H of Glycine | Formation of 1D helical strands | nih.gov |

| Inter-Strand | Backbone Amide (N-H) | Backbone Carbonyl (C=O) | Lateral association into sheets and fibrils | rsc.orgnih.gov |

| Fmoc Carbamate | Carbamate (N-H) | Carbonyl (C=O) | Directional assembly into 1D fibrils | frontiersin.org |

Role of Aromatic Stacking in Self-Assembled Systems

The self-assembly of peptides containing this compound is significantly influenced by the presence of the N-terminal Fmoc group. nih.gov This large, planar, and hydrophobic moiety provides a powerful driving force for aggregation through π-π stacking interactions. acs.orgrsc.org These interactions work in concert with hydrogen bonding to stabilize the final assembled nanostructures. rsc.org

In the self-assembled state, the fluorenyl rings of the Fmoc groups from different peptide molecules arrange themselves in close proximity, stacking on top of one another. rsc.org This arrangement, sometimes described as an "aromatic zipper," creates a compact and dense hydrophobic core within the supramolecular structure. nih.govacs.org This core effectively shields the hydrophobic aromatic rings from the aqueous environment, providing substantial thermodynamic stability to the assembly. rsc.org

Molecular dynamics simulations and experimental data for similar Fmoc-peptide systems show that columns of π-stacked aromatic rings form a central pillar around which the peptide backbones are organized. rsc.org The combination of directional hydrogen bonds and the less specific, yet powerful, aromatic stacking interactions leads to the formation of a highly ordered and cooperative packing network. rsc.org Quantum mechanical calculations have confirmed that these π-π stacking interactions play a decisive role in the stabilization of the fibrillar assemblies. rsc.org

| Interacting Moiety | Type of Interaction | Structural Arrangement | Primary Role in Assembly | Source |

|---|---|---|---|---|

| Fmoc (Fluorenyl) Group | π-π Stacking | "Aromatic Zipper" / Stacked Columns | Formation of a stable hydrophobic core | rsc.orgnih.govacs.org |

| Fmoc (Fluorenyl) Group | Hydrophobic Interactions | Sequestration from aqueous solvent | Driving force for aggregation and stabilization | nih.govacs.org |

Analytical and Characterization Techniques in Fmoc Pro Gly Oh Research

Mass Spectrometry for Molecular Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS-ESI)

High-Resolution Mass Spectrometry, particularly Electrospray Ionization (HRMS-ESI), is a cornerstone technique for confirming the molecular weight and elemental composition of Fmoc-Pro-Gly-OH. This method ionizes the molecule in the gas phase, allowing for precise mass measurements that can distinguish it from isobaric compounds. The accuracy of HRMS-ESI enables the determination of the exact mass, which, when compared to the theoretically calculated mass, provides strong evidence for the compound's identity. For instance, studies on related Fmoc-protected peptides have reported highly accurate mass measurements, confirming the presence of the expected molecular ions.

Table 1: HRMS-ESI Data for Related Fmoc-Protected Peptides

| Compound Name | Calculated [M+H]+ (m/z) | Found [M+H]+ (m/z) | Mass Accuracy (ppm) | Reference |

| Fmoc-D-Pro-D-Pro-Gly-OH | 492.2130 | 492.2133 | 0.6 | nih.gov |

| Fmoc-Gly-Pro-Pro-OH | 492.2130 | 492.2128 | -0.4 | nih.gov |

| Fmoc-Pro-Pro-Gly-OtBu | 548.2756 | 548.2742 | -2.6 | nih.gov |

| Fmoc-Gly-Pro-Hyp(tBu)-OH | 768.3080 | 768.3087 | 0.9 | researchgate.net |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF Mass Spectrometry is another powerful technique for determining the mass of this compound, particularly useful for analyzing peptides and larger biomolecules. It involves co-crystallizing the analyte with a matrix compound, which absorbs laser energy and facilitates the ionization and desorption of the peptide. The resulting ions are then separated based on their mass-to-charge ratio (m/z) in a time-of-flight analyzer. MALDI-TOF MS is often employed for rapid screening, quality control, and in some cases, for sequencing peptides by analyzing fragmentation patterns. Its ability to handle complex mixtures and provide high sensitivity makes it valuable in peptide research. nih.govresearchgate.netnih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Chemical Composition Mapping

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a surface-sensitive analytical technique that provides detailed chemical information about the outermost atomic layers of a sample. It uses a primary ion beam to sputter secondary ions from the surface, which are then analyzed by a time-of-flight mass analyzer. ToF-SIMS is particularly adept at chemical composition mapping, allowing for the visualization of specific molecular fragments or elements across the sample surface. For this compound, ToF-SIMS could be used to analyze its distribution in composite materials or on surfaces, identifying characteristic fragment ions indicative of the Fmoc group, proline, and glycine (B1666218) residues. Studies on other Fmoc-protected peptides have successfully used ToF-SIMS to map their distribution and confirm co-assembly in hybrid systems. researchgate.netnih.govnpl.co.uk

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for assessing the purity of this compound and separating it from impurities or byproducts generated during synthesis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely used for the analysis and purification of this compound. This technique separates compounds based on their hydrophobicity. This compound, with its relatively non-polar Fmoc protecting group, exhibits characteristic retention behavior on RP columns. RP-HPLC allows for the quantification of this compound and the detection of related impurities, such as unreacted starting materials or side-reaction products. Studies have demonstrated the effectiveness of RP-HPLC in separating and analyzing various Fmoc-protected amino acids and peptides, confirming its utility for this compound. nih.govphenomenex.comthieme-connect.com

Table 2: Chromatographic Techniques and Their Applications for this compound

| Technique | Principle of Separation | Primary Application for this compound | Key Information Obtained | Reference |

| RP-HPLC | Hydrophobicity | Purity assessment, separation of impurities, quantification | Retention time, purity profile, relative abundance of components | nih.govphenomenex.comthieme-connect.com |

| SEC | Molecular Size | Potential for analyzing size distribution (if aggregated) or purity | Elution volume, molecular weight estimation (indirectly) | N/A |

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume or size. While specific applications of SEC for this compound are not extensively detailed in the literature, it could be employed to assess the purity of the compound, particularly if there is a concern about the formation of aggregates or higher molecular weight byproducts. SEC would elute larger molecules earlier than smaller ones, allowing for their separation.

Microscopic and Imaging Techniques for Morphological and Surface Analysis

Microscopic and imaging techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), or Transmission Electron Microscopy (TEM) can provide valuable information about the morphology, surface topography, and structural characteristics of this compound, especially when it is part of a larger assembly, film, or crystal structure. These techniques offer high-resolution visualization of the physical form of the compound. While direct imaging studies of this compound itself are not prominent, these methods are generally applied to study peptide self-assembly, crystal growth, and surface interactions, which could be relevant for understanding the material properties of this compound in specific contexts. fu-berlin.deuq.edu.au

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers ultra-high resolution imaging by passing a beam of electrons through a sample, allowing for the visualization of internal structures, particle morphology, and size distribution at the nanoscale. For this compound, TEM can reveal the self-assembly behavior, such as the formation of fibrillar structures or nanoparticles, which is critical for understanding its potential applications in areas like hydrogel formation or drug delivery. While specific TEM data for this compound itself was not found in the provided literature, studies on similar Fmoc-protected dipeptides, such as Fmoc-Phe-Phe, have demonstrated the formation of fibrillar morphologies and ribbon-like structures nih.gov.

| Feature Observed | Typical Findings for Fmoc-Dipeptides (Illustrative) |

| Morphology | Fibrils, nanofibers, ribbons, aggregates |

| Size | Nanometer scale (e.g., 1-100 nm diameter for fibers) |

| Internal Structure | Ordered arrangements, crystalline domains (if applicable) |

Scanning Electron Microscopy (SEM)

| Feature Observed | Typical Findings for Fmoc-Dipeptides (Illustrative) |

| Surface Topography | Smooth, rough, granular, fibrous |